2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoxazole ring, a pyrazine moiety, and a cyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Attachment of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using appropriate pyrazine derivatives.
Formation of the Cyclohexyl Group: The cyclohexyl group can be incorporated through hydrogenation or other suitable methods.
Final Coupling: The final step involves coupling the isoxazole, pyrazine, and cyclohexyl groups through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the cyclohexyl group.
Reduction: Reduction reactions can occur at the pyrazine moiety or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylisoxazol-4-yl)-N-(cyclohexyl)acetamide: Lacks the pyrazine moiety.
2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazin-2-yl)acetamide: Lacks the cyclohexyl group.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide: Lacks the isoxazole ring.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)9-16(22)20-13-3-5-14(6-4-13)23-17-10-18-7-8-19-17/h7-8,10,13-14H,3-6,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYTFBRFLUZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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